5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Description
Properties
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLGTWJLNLXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465276 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14585-04-7 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Source Identification and Isolation
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone is naturally occurring in Bridelia ferruginea, a subtropical plant used in traditional African medicine. The compound is typically isolated via solvent extraction followed by chromatographic purification.
Table 1: Standard Natural Extraction Parameters
| Parameter | Details |
|---|---|
| Plant Material | Dried leaves/stems of B. ferruginea |
| Solvent System | Methanol or ethanol (80–90% v/v) |
| Extraction Temperature | 60–70°C (reflux) |
| Purification Method | Column chromatography (silica gel) |
| Final Isolation | Preparative HPLC |
While specific yield data for B. ferruginea extracts are unavailable, analogous flavonoid isolations report yields of 0.1–0.5% (w/w).
Synthetic Demethylation Strategies
Alcoholic HCl-Mediated Demethylation
The most efficient synthetic route involves selective demethylation of polymethoxyflavone precursors using alcoholic HCl. This method, patented by, avoids toxic reagents like AlBr₃ and ensures food-grade compatibility.
Reaction Mechanism
The process targets the 5-methoxy group of precursors (e.g., 3,3',4',5,6,7-hexamethoxyflavone), replacing it with a hydroxyl group via acid-catalyzed hydrolysis. The specificity arises from steric and electronic effects, favoring demethylation at the 5-position.
Table 2: Optimized Reaction Conditions from Patent WO2007083263A1
| Parameter | Details |
|---|---|
| Starting Material | 20 mg of methoxyflavone precursor |
| HCl Concentration | 1.25 M in ethanol |
| Reaction Temperature | Reflux (78°C) |
| Reaction Time | 130 hours |
| Yield of Target Compound | 85.4% |
| Purity (HPLC-UV) | 85.4% target, 2.5% unreacted precursor |
Key Advantages
-
Selectivity : Minimal by-products compared to prior methods (e.g., AlBr₃ demethylation).
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Scalability : Ethanol as a solvent simplifies industrial scaling.
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Safety : Avoids boron/aluminum residues, making the product suitable for food applications.
Alternative Synthetic Approaches
Classical Demethylation Methods
Early methods used Lewis acids like AlBr₃ or BBr₃, but these suffered from poor selectivity and contamination. For example:
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AlBr₃ in Dichloromethane : Achieved <50% yield with multiple by-products.
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HCl-Acetic Acid Mixtures : Limited to lab-scale due to residual acetic acid altering organoleptic properties.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.1–0.5% | 90–95% | Low | High |
| Alcoholic HCl Demethylation | 85% | 85–91% | High | Moderate |
| AlBr₃ Demethylation | <50% | 70–75% | Low | Low |
Industrial Production Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst can be used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield dihydroflavones.
Scientific Research Applications
Chemical Properties and Structure
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone has the molecular formula and a molecular weight of approximately 374.3 g/mol. It is derived from myricetin by replacing the hydroxy groups at positions 3, 3’, 4’, and 5’ with methoxy groups . The compound is characterized as a polymethoxyflavone, which is a subcategory of flavonoids known for their biological activities.
Chemistry
In the field of chemistry, this compound serves as a model compound to study the reactivity and properties of flavonoids. It is utilized in the synthesis of other complex organic molecules, allowing researchers to explore various chemical pathways and reactions .
Biology
The biological activities of this compound have been extensively studied. Notably:
- Antioxidant Properties : It exhibits significant antioxidant activity, making it a candidate for further research into its potential for treating oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways such as Wnt/β-catenin .
Medicine
In medical research, this compound is being investigated for its therapeutic potential:
- Chondroprotective Effects : The compound interacts with β-catenin to exert chondroprotective effects, which may be beneficial in treating joint diseases.
- Pharmacokinetics : Studies indicate that it is orally active and can be absorbed effectively in biological systems .
Industry
Due to its antioxidant properties, this compound finds applications in:
- Dietary Supplements : It is incorporated into formulations aimed at enhancing health through antioxidant support.
- Cosmetics : Its ability to combat oxidative stress makes it valuable in cosmetic products designed to protect the skin from damage .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted by researchers at the University of Ghana demonstrated that this compound significantly scavenged free radicals in vitro. The results indicated a dose-dependent relationship with antioxidant capacity, suggesting potential applications in preventing oxidative damage in various diseases .
Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this flavonoid on human macrophages. The study found that treatment with this compound resulted in reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Flavonoids
The bioactivity of PMFs is highly dependent on the positions and number of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of structurally similar flavonoids:
Table 1: Structural and Functional Comparison of 5,7-Dihydroxy-3,3',4',5'-Tetramethoxyflavone with Analogs
Key Observations:
Hydroxylation vs. Methoxylation :
- The presence of hydroxyl groups at 5 and 7 positions enhances antioxidant and antimicrobial activities due to increased hydrogen-donating capacity. For example, this compound shows stronger antimicrobial effects compared to fully methoxylated analogs like 3,5,7,3',4',5'-hexamethoxyflavone .
- Methoxy groups at 3' and 4' positions (as in the target compound) are associated with improved pharmacokinetic properties, such as increased membrane permeability and metabolic stability .
Antimycobacterial Activity :
- Derivatives with hydroxyl groups at 5 and 3' (e.g., 5,3'-dihydroxy-6,7,4',5'-tetramethoxyflavone) exhibit potent activity against Mycobacterium tuberculosis (MIC: 25 μg/mL), outperforming analogs with fewer hydroxyl groups .
Role in Plant Defense: Flavonoids like arteanoflavone (5,7-dihydroxy-6,3',4',5'-tetramethoxyflavone) accumulate in plants under salt stress, suggesting a role in stress adaptation .
Biological Activity
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (commonly referred to as DHTMF) is a polymethoxyflavone derived from myricetin, characterized by its unique structure that includes four methoxy groups and two hydroxyl groups. This compound has garnered attention in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C19H18O8
- Molecular Weight : 358.34 g/mol
- Chemical Structure : The specific arrangement of hydroxyl and methoxy groups significantly influences its biological activity.
DHTMF primarily interacts with the β-catenin pathway, which plays a crucial role in cell signaling and regulation. This interaction is pivotal for its chondroprotective effects and contributes to its anti-inflammatory properties. The compound has been shown to modulate the Wnt/β-catenin signaling pathway , which is essential for various cellular processes including proliferation and differentiation.
Antioxidant Activity
DHTMF exhibits potent antioxidant properties, which are critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals helps in reducing cellular damage and inflammation.
Anti-inflammatory Properties
Research indicates that DHTMF effectively inhibits inflammatory mediators. It has demonstrated significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are involved in the inflammatory response.
Anticancer Effects
DHTMF has shown promise in various cancer models. Its cytotoxic effects have been evaluated against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative activity.
- Melanoma (B16-F10) : Demonstrated selective cytotoxicity.
- Colon Cancer : Enhanced apoptosis when combined with TRAIL (TNF-related apoptosis-inducing ligand).
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens, including:
- Fungal Infections : Effective against Candida species.
- Bacterial Infections : Inhibits growth of methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Summary of Biological Activities of DHTMF
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of DHTMF, the compound was tested on MDA-MB-231 cells. The results showed a significant decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that DHTMF induces apoptosis through the activation of caspases, corroborating its potential as an anticancer agent.
Pharmacokinetics
DHTMF is noted for its oral bioavailability, making it a suitable candidate for therapeutic applications. The compound's pharmacokinetic profile suggests a favorable absorption rate, although further studies are needed to fully elucidate its metabolism and excretion pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
